molecular formula C27H24N2O5 B2753139 2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 897624-62-3

2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No. B2753139
CAS RN: 897624-62-3
M. Wt: 456.498
InChI Key: BUBOWZMBQORIDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide, also known as BEAQ, is a synthetic compound that has been studied for its potential use in scientific research. This compound belongs to the quinoline family and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are utilized for the degradation of recalcitrant compounds in environmental settings. Compounds with functionalities similar to "2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide" might undergo oxidation or play a role as mediators in AOPs. Research by Qutob et al. (2022) into the degradation pathways and biotoxicity of acetaminophen by-products in AOPs demonstrates the potential environmental applications of complex organic molecules in pollution mitigation (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Antioxidant Applications

Some compounds within the quinoline and acetamide families have demonstrated significant antioxidant properties. For example, research on the antioxidant ethoxyquin, which shares structural similarities with the compound , highlights its utility in protecting valuable polyunsaturated fatty acids in fish meal from spontaneous combustion due to oxidation. This suggests potential applications of similar compounds in food preservation and the stabilization of sensitive substances against oxidative damage (de Koning, 2002).

Molecular Pathogenesis and Treatment Options

Understanding the molecular mechanisms of drug-induced liver injury and exploring treatment options is crucial for compounds with potential hepatotoxic metabolites. Research into the pathogenesis of acetaminophen-induced liver injury provides a framework for studying similar compounds. This includes the investigation of hepatocyte necrosis, sterile inflammation, and regeneration pathways as well as potential therapeutic interventions (Cai et al., 2022).

Drug Metabolism and Genetic Differences

The metabolism of drugs and the genetic differences affecting this process are critical in understanding the variability in drug efficacy and toxicity among individuals. Research on paracetamol metabolism and its genetic differences provides insights that could be applicable to the study of similar compounds, exploring how variations in enzyme genotypes may influence the metabolism and potential toxicity or therapeutic efficacy of complex molecules (Zhao & Pickering, 2011).

properties

IUPAC Name

2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1-yl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5/c1-3-34-21-13-14-24-22(15-21)27(32)23(26(31)18-7-5-4-6-8-18)16-29(24)17-25(30)28-19-9-11-20(33-2)12-10-19/h4-16H,3,17H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBOWZMBQORIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide

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